molecular formula C9H8N2O2 B3147520 2,4-Dimethyl-5-nitrobenzonitrile CAS No. 625112-44-9

2,4-Dimethyl-5-nitrobenzonitrile

Cat. No.: B3147520
CAS No.: 625112-44-9
M. Wt: 176.17
InChI Key: XFCHWOZARCTQMI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCHWOZARCTQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2,4 Dimethyl 5 Nitrobenzonitrile

Direct Aromatic Nitration Strategies

Direct nitration is the most straightforward approach to introducing a nitro group onto the 2,4-dimethylbenzonitrile (B1265751) ring. The key challenge lies in controlling the position of nitration to selectively obtain the 5-nitro isomer.

The reaction of dimethylbenzonitriles with nitric acid in acetic anhydride (B1165640) is a known method for nitration. Research on the analogous substrates 2,3- and 3,4-dimethylbenzonitrile (B1346954) has shown that this reagent system can lead to the formation of nitro-substituted products. In these cases, the reaction proceeds through the formation of an intermediate 1,4-(nitroacetoxy-) adduct. Subsequent thermolysis of this adduct yields the corresponding dimethylnitrobenzonitrile. For instance, the thermolysis of the adduct from 3,4-dimethylbenzonitrile yields 3,4-dimethyl-5-nitrobenzonitrile. This suggests a similar pathway could be viable for the synthesis of 2,4-Dimethyl-5-nitrobenzonitrile (B2559358) from its corresponding precursor.

Zeolite catalysts offer a pathway to enhanced regioselectivity in aromatic nitration, primarily by exploiting shape-selectivity within the catalyst's pores. For deactivated substrates like benzonitrile (B105546), using a system of nitric acid and an acid anhydride (such as trifluoroacetic anhydride or chloroacetic anhydride) over a reusable acidic zeolite catalyst like Hβ has been shown to be effective. byjus.comstackexchange.com This approach can significantly enhance the yield of the para-isomer, demonstrating the ability of zeolites to control the regiochemical outcome of the reaction. byjus.com While not specifically documented for 2,4-dimethylbenzonitrile, this methodology presents a promising strategy for improving the selective synthesis of the 5-nitro isomer by directing the electrophile away from the more sterically hindered positions. The zeolite can typically be recovered, regenerated by heating, and reused multiple times. byjus.com

SubstrateNitrating SystemCatalystKey Finding
BenzonitrileHNO₃ / Trifluoroacetic AnhydrideZeolite HβQuantitative yield, with para-isomer selectivity of 24-28%. stackexchange.com
BenzonitrileHNO₃ / Chloroacetic AnhydrideZeolite HβFormation of 3-nitro and 4-nitro isomers, with no ortho product observed. byjus.com
HalogenobenzenesNO₂ / O₂Zeolite Hβ or HYHigh yields and significant para-selectivities.

The cornerstone of aromatic nitration is the electrophilic aromatic substitution (SEAr) mechanism. libretexts.org This process involves three critical stages:

Generation of the Electrophile: In a typical "mixed acid" system, a strong acid like sulfuric acid protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). organic-chemistry.org

Nucleophilic Attack: The π-electron system of the aromatic ring (in this case, 2,4-dimethylbenzonitrile) acts as a nucleophile, attacking the electrophilic nitronium ion. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organic-chemistry.org

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final nitro-substituted product. libretexts.orgorganic-chemistry.org

The regiochemical outcome is dictated by the directing effects of the substituents already on the ring. The two methyl groups are activating and ortho-, para-directing, while the nitrile group is deactivating and meta-directing. The position of nitration at C5 is electronically favored by both methyl groups (para to the C2-methyl and ortho to the C4-methyl) and is the meta position relative to the nitrile group.

Alternative Synthetic Routes to Nitrobenzonitrile Scaffolds

Beyond direct nitration, the synthesis of specifically substituted nitrobenzonitriles can be approached by building the molecule from precursors that already contain some of the required functional groups.

The synthesis of this compound from precursors such as 2-amino-5-nitrobenzonitrile (B98050) nih.gov or a hypothetical 2-hydroxy-5-nitrobenzonitrile (B1279109) presents significant synthetic challenges, and direct, single-step conversions are not established.

From an Amino Precursor: The conversion of an aromatic amino group into a methyl group is not a standard transformation. While the Sandmeyer reaction is a versatile method for converting an aromatic amine (via a diazonium salt) into a halide, cyanide, or hydroxyl group, it does not provide a direct route to a methyl group. byjus.comwikipedia.org A potential, though multi-step and hypothetical, pathway could involve a Sandmeyer reaction to introduce a halide, followed by a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Kumada coupling) with an appropriate organometallic methylating agent. The feasibility of such a sequence would be highly dependent on the stability of the nitrobenzonitrile core under the required reaction conditions.

From a Hydroxyl Precursor: The direct conversion of a phenolic hydroxyl group to a methyl group on an aromatic ring is also a non-trivial transformation. quora.com A common strategy involves a two-step process: first, the hydroxyl group is converted into a better leaving group, such as a triflate (trifluoromethanesulfonate). Second, the triflate group is subjected to a palladium-catalyzed cross-coupling reaction with a methylating agent, such as methylboronic acid or a methyl Grignard reagent. This approach would allow for the installation of a methyl group but requires multiple synthetic operations.

An alternative strategy involves constructing the nitrile functional group at a late stage of the synthesis from an aldehyde. This is particularly useful when the corresponding nitroaromatic aldehyde is readily available. The process involves the conversion of the aldehyde to an aldoxime, followed by dehydration to yield the nitrile.

One documented example involves the synthesis of 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile. iacademic.info In this synthesis, the corresponding substituted benzaldehyde (B42025) is first reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) to form the aldoxime intermediate. Subsequent dehydration of this oxime using a reagent like acetic anhydride at elevated temperatures yields the desired nitrobenzonitrile. iacademic.info

A variety of other dehydrating agents can be employed for the aldoxime-to-nitrile conversion under milder conditions, including:

1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) mnstate.edu

1,1'-Dicarbonylbi-imidazole quora.com

Cyanuric chloride byjus.com

Advanced Reaction Pathways and Mechanistic Investigations Involving 2,4 Dimethyl 5 Nitrobenzonitrile and Its Analogs

Nucleophilic Aromatic Substitution (SNAr) Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, and nitrobenzonitriles serve as important substrates for these reactions due to the strong electron-withdrawing nature of both the nitro and cyano groups, which activates the aromatic ring toward nucleophilic attack.

Factors Influencing Reactivity and Regioselectivity in SNAr Reactions of Nitrobenzonitriles

The reactivity and regioselectivity of SNAr reactions are governed by a multitude of factors, including the structure of the substrate, the nature of the leaving group and nucleophile, and steric hindrance. libretexts.orgnih.govnih.gov In nitrobenzonitriles, the aromatic ring is rendered electron-deficient, making it susceptible to nucleophilic attack, typically at positions ortho or para to the electron-withdrawing groups. google.com The reaction generally proceeds through the formation of a negatively charged Meisenheimer complex, a stable intermediate whose formation is the rate-determining step in many cases. google.com

However, the interplay between the nitro and nitrile groups can lead to complex and sometimes unexpected reactivity. For instance, in the reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide (B1231860), quantum mechanics (QM) analyses have shown that the initial nucleophilic attack occurs at the nitrile carbon rather than the carbon bearing the nitro group. reddit.com This leads to the formation of an imidate intermediate. reddit.comechemi.com The Lowest Unoccupied Molecular Orbital (LUMO) of 4-nitrobenzonitrile shows significant lobes on both the carbon attached to the nitro group (C4) and the nitrile carbon (C1), indicating both are potential electrophilic centers. reddit.com Calculations suggest a lower energy barrier for the attack at the nitrile carbon compared to the substitution at C4. reddit.com This highlights that regioselectivity is not merely determined by the position relative to the activating groups but also by the intrinsic reactivity of the functional groups themselves.

Role of Solvent Effects and Computational Modeling in SNAr Mechanisms

Solvent effects are paramount in SNAr reactions, capable of dramatically altering reaction rates and even the mechanistic pathway. nih.gov The rate of SNAr reactions often increases significantly when moving from protic solvents to dipolar aprotic solvents. calvin.edustackexchange.com This is because protic solvents can solvate the nucleophile, reducing its reactivity, while aprotic solvents leave the nucleophile more "naked" and reactive.

Computational modeling has become an indispensable tool for elucidating the mechanisms of these complex reactions. google.com Early models often relied on an implicit solvation approach, where the solvent is treated as a continuous medium. Current time information in Bangalore, IN. However, recent studies have demonstrated the limitations of this method. For the SNAr reaction between 4-nitrobenzonitrile and sodium methoxide in DMSO, DFT calculations with an implicit solvation model failed to predict the experimentally observed low conversion. Current time information in Bangalore, IN. In contrast, models incorporating explicit solvent molecules revealed that the true nucleophile is a methanol-methoxide complex and that the entropy of the solvent molecules significantly modifies the free energy surface, accounting for the observed kinetics. Current time information in Bangalore, IN.

Furthermore, computational studies combined with kinetic experiments have shown that the reaction mechanism can shift based on solvent composition and nucleophile basicity. In MeOH-Me₂SO mixtures, the reaction of an activated nitroanisole with less basic anilines proceeds via a polar SNAr mechanism, while more basic anilines favor a single electron transfer (SET) pathway. This is evidenced by biphasic Hammett and Brønsted plots. These findings underscore the necessity of sophisticated computational models that account for explicit solvent interactions to accurately predict and understand SNAr reactivity. calvin.edustackexchange.comCurrent time information in Bangalore, IN.

Reduction and Derivatization of the Nitro Group

The selective reduction of the nitro group in 2,4-dimethyl-5-nitrobenzonitrile (B2559358) to an amino group yields 5-amino-2,4-dimethylbenzonitrile, a versatile intermediate for further synthetic transformations. nih.govcymitquimica.com

Catalytic Hydrogenation and Other Reduction Pathways to Amino Benzonitriles

The primary challenge in the reduction of nitrobenzonitriles is achieving selectivity, as many reducing agents can also transform the nitrile group. libretexts.orgechemi.com Standard catalytic hydrogenation with Pd/C, a common method for nitro group reduction, can also reduce the nitrile. echemi.com

Several methods have been developed to selectively reduce the nitro group while preserving the nitrile. One of the most effective and widely used reagents is tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate. reddit.comechemi.comstackexchange.com This method is known to be compatible with various sensitive functional groups, including nitriles, esters, and aldehydes. echemi.comstackexchange.com Other reagents such as sodium dithionite (B78146) (Na₂S₂O₄) and systems like lithium borohydride (B1222165) (LiBH₄) with catalytic selenium have also been reported for this selective transformation. reddit.com

For catalytic hydrogenation, careful selection of the catalyst and conditions is crucial. Using a 1% Platinum on carbon (Pt/C) catalyst under low hydrogen pressure has been shown to selectively reduce the nitro group without affecting the nitrile. stackexchange.com A patent describes a similar process for a related compound, where a mixture of isomeric mononitro-2,4-dimethyl-anilides is hydrogenated using a contact catalyst in a water-miscible organic solvent to produce 5-amino-2,4-dimethyl-acetanilide. google.com

Table 1: Selected Methods for the Selective Reduction of Aromatic Nitro Groups in the Presence of Nitriles
Reagent/SystemSolventConditionsKey FeaturesReference
SnCl₂·2H₂OEthanol or Ethyl AcetateHeating (e.g., 70°C)High selectivity for nitro group; compatible with many other functional groups. echemi.comstackexchange.com
Catalytic Hydrogenation (H₂)VariousLow pressure H₂, specific catalyst (e.g., 1% Pt/C)Catalyst choice is critical to avoid nitrile reduction. stackexchange.com
Sodium Dithionite (Na₂S₂O₄)Water-EthanolRoom temperature to refluxPowerful reducing agent for nitro groups. reddit.com
LiBH₄ / Se (catalytic)THFInert atmosphere, 40°CEffective system, requires careful handling (fume hood, inert gas). reddit.com

Subsequent Reactivity of the Amino Functionality in Complex Molecule Synthesis

The resulting aminobenzonitriles, such as 5-amino-2,4-dimethylbenzonitrile, are valuable building blocks in organic synthesis. cymitquimica.com The amino group can act as a nucleophile or be transformed into other functionalities, enabling the construction of complex molecules, including pharmaceuticals and dyes. nih.govgoogle.com

For example, the amino group can participate in condensation and cyclization reactions to form various heterocyclic systems. The synthesis of 2-(4'-aminophenyl)-5-aminobenzimidazole, an intermediate for azo dyes, involves the reduction of a dinitro precursor to a triamine, which then undergoes cyclodehydration to form the benzimidazole (B57391) ring. google.com Similarly, the amino group of substituted anilines and aminobenzimidazoles can be acylated or alkylated to build more complex structures. nih.govresearchgate.net The synthesis of novel pentacyclic benzimidazole derivatives with antiproliferative activity often starts from substituted amino compounds that undergo multi-step reactions, including cyclizations and functional group interconversions. nih.gov

Transformations of the Nitrile Group

The nitrile group in this compound is also a reactive handle that can be converted into other important functional groups, such as primary amines or carboxylic acids.

The reduction of a nitrile to a primary amine typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions than those used for selective nitro reduction. libretexts.orgyoutube.com This transformation provides an alternative route to aminomethyl compounds. For instance, a mixture of boron trifluoride etherate and sodium borohydride in 2-MeTHF has been shown to effectively reduce various substituted benzonitriles, including nitrobenzonitriles, to their corresponding benzylamines. calvin.edu

Rearrangement Reactions

Intramolecular nitro group migrations in aromatic compounds, though less common than other rearrangements, are a known phenomenon. rsc.org These migrations can be influenced by steric and electronic factors within the molecule. researchgate.net In some cases, the migration of a nitro group is driven by the release of steric strain and the formation of a more stable, conjugated system. researchgate.net

Research on related systems, such as β-nitro styryl azides, has shown that rhodium carboxylate complexes can catalyze the migration of electron-withdrawing groups, with the nitro group exhibiting a high migratory aptitude. nih.govresearchgate.net This process is proposed to proceed through a rhodium nitrene intermediate. nih.gov While direct evidence for intramolecular nitro group migration in this compound itself is not extensively documented, the principles observed in analogous systems suggest that under specific conditions, such a rearrangement could be possible.

Rearomatization processes are often coupled with such migrations. For instance, the electrocyclic disrotatory conversion of 1,6-diaryl-3,4-dinitro-2,4-hexadienes into the corresponding 5,6-diaryl-2-nitro-1,3-cyclohexadienes, followed by oxidation, leads to the formation of 1,2-diaryl-4-nitrobenzenes. researchgate.net This highlights how rearrangement and subsequent rearomatization can lead to novel aromatic substitution patterns.

The Dimroth rearrangement is a significant reaction in heterocyclic chemistry, particularly for the synthesis of various fused pyrimidine (B1678525) systems. wikipedia.orgnih.gov This rearrangement typically involves the switching of endocyclic and exocyclic nitrogen atoms in certain heterocyclic rings, such as 1,2,3-triazoles. wikipedia.org

While the classical Dimroth rearrangement involves triazoles, analogous transformations can occur in the synthesis of quinazolines from nitrile precursors. The synthesis of quinazolines often involves the reaction of an anthranilic acid derivative or a related 2-aminoaryl compound with a nitrile. In some instances, the reaction mechanism can involve a rearrangement that determines the final substitution pattern of the quinazoline (B50416) ring.

For example, copper-catalyzed reactions have been employed for the synthesis of quinazolines from various starting materials, including those involving nitrile functionalities. nih.gov The synthesis of 2-aryl quinazolines has been achieved through a CuCN-catalyzed one-pot approach that involves a rearrangement of an ortho-substituted 2-halo-N-arylbenzamide intermediate. nih.gov

The following table summarizes key aspects of the Dimroth rearrangement and its relevance to quinazoline synthesis:

Reaction TypeSubstrateKey TransformationReference
Classical Dimroth1,2,3-TriazolesExchange of endo- and exocyclic nitrogen atoms wikipedia.org
Quinazoline Synthesis2-Aminoaryl compounds + NitrilesFormation of the quinazoline ring system, potentially involving rearrangements nih.govnih.gov

Radical Chemistry and Oxidative Coupling

Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds. For electron-deficient nitroarenes, such as this compound, C(sp²)–H/N–H oxidative cross-coupling presents a powerful tool for forming new carbon-nitrogen bonds. These reactions are often facilitated by transition metal catalysts and proceed through radical intermediates.

The nitro group in nitroarenes makes the aromatic ring electron-deficient, which can facilitate certain types of C-H functionalization reactions. acs.orgrsc.org Research has demonstrated the para-selective amination of nitrobenzene (B124822) through a C(sp²)–H/N–H oxidative cross-coupling involving an aminyl radical. acs.org This indicates the potential for regioselective functionalization of nitroarenes.

Furthermore, photocatalytic methods have been developed for the C-N cross-coupling of nitroarenes with haloarenes. nih.gov These reactions can proceed through a stepwise process involving the photoinduced reduction of the nitroarene to an aniline (B41778) derivative, followed by a cross-coupling reaction. nih.gov

The development of new palladium catalysts has also enabled various cross-coupling reactions of nitroarenes, including Buchwald-Hartwig amination, by facilitating the cleavage of the Ar-NO₂ bond. acs.org

The following table highlights different approaches to the oxidative coupling of nitroarenes:

Reaction TypeKey FeaturesCatalyst/ConditionsReference
para-Selective AminationC(sp²)–H/N–H oxidative cross-couplingInvolves aminyl radical acs.org
Photocatalytic C-N Cross-CouplingTandem reduction and cross-couplingNi(acac)₂ cocatalyst nih.gov
Denitrative CouplingCleavage of the Ar-NO₂ bondPalladium/BrettPhos or Pd/NHC catalyst acs.org

Photoredox-Mediated Dearomative Annulation and Spirocyclization Pathways

Photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. While direct examples of photoredox-mediated dearomative annulation and spirocyclization involving this compound are not extensively documented in the current literature, the reactivity of nitroarenes under photochemical conditions suggests potential pathways.

Photoexcited nitroarenes are known to participate in a variety of transformations, including hydrogen atom transfer (HAT) and single-electron transfer (SET) processes, which can initiate cyclization cascades. For instance, a photoinduced reductive [4 + 2] cycloaddition of nitroarenes has been reported. In this process, the photoexcited nitroarene is reduced to a nitrosoarene, which then undergoes a Diels-Alder reaction with a diene. acs.org This type of reactivity highlights the potential for the nitro group of this compound to act as a linchpin for annulation reactions under photoredox conditions. A proposed, though not yet demonstrated, pathway for a dearomative spirocyclization could involve an intramolecular HAT from one of the methyl groups to the excited nitro group, followed by radical-radical coupling to form a spirocyclic intermediate.

Another plausible, yet speculative, route could involve an intermolecular reaction where a radical generated by a photoredox process adds to the aromatic ring of this compound, followed by an intramolecular cyclization to form a spiro-compound. The success of such a strategy would depend on the careful choice of the radical precursor and the reaction conditions to favor the desired dearomative annulation over other potential reaction pathways. The development of such reactions remains an active area of research. researchgate.netresearchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile platform for the functionalization of nitroarenes, including this compound. These methods often provide access to valuable products that are difficult to synthesize through other means.

Denitrative Coupling Reactions of Nitroarenes

Denitrative coupling reactions, where the nitro group is displaced and a new bond is formed at the same position, represent a powerful strategy for the transformation of nitroarenes. acs.org Various transition metals, including palladium, rhodium, and copper, have been shown to catalyze such reactions. acs.org

Similarly, denitrative C-S bond formations have been achieved using copper catalysis, reacting nitroarenes with thiophenols. acs.org Rhodium catalysts have been employed for denitrative C-O bond formation with arylboronic acids and water. acs.org The feasibility of these reactions with this compound would depend on the specific catalyst system and reaction conditions.

A key challenge in denitrative couplings is controlling the chemoselectivity, as the nitro group can also be reduced to an amine under many catalytic conditions. However, the development of selective catalysts has made denitrative coupling a valuable synthetic tool. nih.gov

C-N Coupling Reactions with Aryl Boronic Acids in Related Systems

The C-N cross-coupling of nitroarenes with aryl boronic acids provides a direct route to diarylamines, which are important structural motifs in pharmaceuticals and materials science. nih.gov Both transition-metal-catalyzed and metal-free methods have been developed for this transformation.

Copper-catalyzed C-N cross-coupling of nitroarenes with aryl boronic acids has been reported to proceed via a nitrosoarene intermediate. researchgate.net These reactions often require a reductant to facilitate the deoxygenation of the nitro group. The scope of this reaction is generally broad, tolerating a variety of functional groups on both the nitroarene and the aryl boronic acid.

More recently, main-group organophosphorus catalysts have been developed for the reductive C-N coupling of nitroarenes with boronic acids. nih.gov These reactions are driven by a P(III)/P(V)=O redox cycle and utilize a silane (B1218182) as the terminal reductant. A notable feature of this methodology is its preference for the coupling of electron-deficient nitroarenes with electron-rich arylboronic acids. nih.gov Given the electron-deficient nature of this compound, it would be an excellent candidate for this type of coupling.

Below is a table summarizing the results of a main-group-catalyzed reductive C-N coupling of various nitroarenes with arylboronic acids, demonstrating the potential applicability to substituted nitrobenzonitriles.

NitroareneArylboronic AcidCatalyst SystemYield (%)Reference
4-Nitrobenzonitrile4-Methoxyphenylboronic acid1,2,2,3,4,4-Hexamethylphosphetane / Phenylsilane88 nih.gov
4-NitrotoluenePhenylboronic acid1,2,2,3,4,4-Hexamethylphosphetane / Phenylsilane75 nih.gov
1-Chloro-4-nitrobenzene4-Tolylboronic acid1,2,2,3,4,4-Hexamethylphosphetane / Phenylsilane85 nih.gov
Nitrobenzene4-Fluorophenylboronic acid1,2,2,3,4,4-Hexamethylphosphetane / Phenylsilane62 nih.gov
2-NitronaphthalenePhenylboronic acid1,2,2,3,4,4-Hexamethylphosphetane / Phenylsilane78 nih.gov

Strategic Applications in Complex Molecule Synthesis and Material Science Research

Role in Diversifying Molecular Scaffolds

While the direct, reported applications of 2,4-Dimethyl-5-nitrobenzonitrile (B2559358) as a starting material for a wide range of heterocycles are limited, its structure embodies significant synthetic potential. The compound serves as a stable, latent form of an ortho-aminobenzonitrile, a widely used building block in medicinal chemistry. The nitro group can be readily reduced to an amine, unlocking access to cyclization reactions that form quinazolines, thiazoloquinazolines, and other related systems.

Furthermore, the ortho-positioning of the nitro and cyano groups allows for direct participation in reductive cyclization reactions to form the indazole ring system, a privileged scaffold in drug discovery. The methyl groups at the 2- and 4-positions can influence the electronic properties and solubility of the final products and can also serve as handles for further functionalization. Therefore, this compound is best viewed as a strategic precursor whose value is realized after initial transformations, primarily the reduction of its nitro group or the conversion of its nitrile group, thereby opening pathways to a diverse array of complex molecular scaffolds.

Introduction of Quaternary Carbon Centers and Spiro-Compounds

The construction of all-carbon quaternary centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in modern organic synthesis due to the steric hindrance involved. nih.gov These structural motifs are prevalent in a wide array of natural products and pharmaceuticals. nih.gov The chemical structure of this compound offers potential pathways for the creation of such complex centers. The electron-withdrawing properties of the nitro (-NO₂) and nitrile (-CN) groups activate the aromatic ring, making it susceptible to certain types of nucleophilic attack that could lead to highly substituted products.

Methodologies for creating quaternary carbons often involve the hydroalkylation of olefins or enantioselective allylic substitutions. nih.govorganic-chemistry.org While direct studies involving this compound are not prominent, the chemistry of related nitro compounds is instructive. Tertiary nitro compounds, for instance, have been utilized in free radical reactions to generate quaternary carbon centers. deepdyve.com The aromatic core of this compound could potentially be functionalized and subsequently used in reactions designed to build these sterically demanding centers.

Similarly, spiro-compounds, which contain two rings connected by a single common atom, are important structures in medicinal chemistry and materials science. nih.govmdpi.com The synthesis of these molecules often involves intramolecular cyclization reactions. The functional groups on this compound provide handles for elaboration into precursors for such cyclizations. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the nitro group can be reduced to an amine. These new functionalities can be extended with side chains capable of participating in ring-closing reactions to form spirocyclic systems. The chemistry of nitroalkanes has been successfully applied to the synthesis of spiroketals, highlighting the utility of the nitro group in constructing such frameworks. mdpi.com

Development of Functionalized Materials and Dyes

Nitroaromatic compounds are a cornerstone in the synthesis of a wide range of industrial chemicals, including polymers, dyes, and other functional materials. nih.govnih.gov The utility of this class of compounds stems from the chemical versatility of the nitro group. mdpi.com Analogous compounds, such as 4-Nitrobenzonitrile (B1214597) and 4-Chloro-2-nitrobenzonitrile, are well-established intermediates in the production of dyes and advanced materials. nbinno.comchemimpex.com

This compound serves as a promising scaffold for similar applications. Its key attributes include:

Chromophoric Nitro Group: The nitro group is a strong chromophore (a part of a molecule responsible for its color). Its presence, in conjunction with the aromatic ring, forms a basis for developing new dye molecules.

Versatile Nitrile Group: The nitrile (-CN) functional group is highly versatile. It can be converted into various other functional groups, including amines, carboxylic acids, and amides, allowing for the fine-tuning of a material's properties or the attachment of the molecule to a polymer backbone.

Substituted Benzene (B151609) Ring: The dimethyl substitution pattern on the benzene ring influences the electronic properties and solubility of the molecule and any derivatives, which can be critical for their application in materials science.

The synthesis of dyes often involves the reduction of an aromatic nitro group to an amine, which is then diazotized and coupled with another aromatic compound to form an azo dye. This compound is a suitable precursor for this type of synthesis, potentially leading to dyes with specific colors and stability properties.

Precursors for Agrochemicals and Rubber Chemicals

The development of new agrochemicals, such as pesticides and herbicides, frequently relies on building blocks containing nitrogen. Nitroaromatic compounds are widely used as intermediates in this industry. nih.gov The typical synthetic strategy involves the reduction of the nitro group to an aniline (B41778) derivative, which is a key component in many biologically active molecules. Compounds like 4-Nitrobenzonitrile are known intermediates in the agrochemical sector. chemimpex.com By analogy, this compound can be considered a valuable precursor for creating novel agrochemicals. The specific substitution pattern of the methyl groups on the aromatic ring could lead to derivatives with unique biological activities and metabolic profiles.

In the context of rubber chemicals, the applications are more speculative but grounded in established industrial chemistry. The synthesis of some synthetic rubbers, like Buna-N, involves the polymerization of monomers containing a nitrile group (acrylonitrile). youtube.com While this compound would not be used as a monomer directly, its derivatives could potentially serve as additives or vulcanizing agents. For instance, compounds containing amine or other nitrogen functionalities are used in rubber compositions. google.com The transformation of the nitrile and nitro groups of this compound could yield molecules designed to modify the properties of rubber, such as its thermal stability or elasticity.

Compound Properties

PropertyValue
Chemical Name This compound
CAS Number 625112-44-9 bicbiotech.com
Molecular Formula C₉H₈N₂O₂
Purity ≥98% bicbiotech.com
Appearance Light yellow crystals (based on analogous compounds) chemimpex.com

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating 2,4-Dimethyl-5-nitrobenzonitrile (B2559358) from reaction mixtures and evaluating its purity. These methods exploit differences in the physical and chemical properties of components in a mixture to achieve separation.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of chemical reactions. In the synthesis of this compound, which can be prepared via the nitration of 2,4-dimethylbenzonitrile (B1265751), TLC allows a chemist to observe the consumption of the starting material and the formation of the product over time. google.com

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside reference spots of the pure starting material and the expected product. The plate is then developed in a suitable solvent system. Due to the introduction of the polar nitro group, the product, this compound, is expected to be more polar than the starting material, 2,4-dimethylbenzonitrile. Consequently, the product will have a lower Retention Factor (Rƒ) value, traveling a shorter distance up the plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Table 1: Hypothetical TLC Data for Monitoring the Synthesis of this compound

Compound Expected Rƒ Value* Observation
2,4-dimethylbenzonitrile (Starting Material) 0.65 Spot diminishes as the reaction proceeds.
This compound (Product) 0.40 Spot appears and intensifies over time.

Note: Rƒ values are illustrative and depend on the specific stationary phase (e.g., silica (B1680970) gel) and mobile phase used.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity assessment of organic compounds. When coupled with a mass spectrometry (MS) detector, HPLC-MS provides high-resolution separation and definitive molecular weight information.

For this compound, a reverse-phase HPLC method would typically be employed. The sample is injected into a nonpolar stationary phase column, and a polar mobile phase is used for elution. The purity of the compound is determined by the peak area in the chromatogram. A single, sharp peak indicates a high degree of purity. The mass spectrometer detector provides confirmation by ionizing the eluted compound and measuring its mass-to-charge ratio (m/z). For this compound, a protonated molecule [M+H]⁺ would be expected. In one synthesis, the compound was identified by a mass spectrometry signal of m/z 177.06 (M+1)⁺, corresponding to the expected molecular weight. google.com

Table 2: Representative HPLC-MS Parameters for Analysis

Parameter Description
Column C18 (Reverse-Phase)
Mobile Phase Gradient of water and acetonitrile (B52724) (both with 0.1% formic acid)
Detection Mass Spectrometry (MS)
Ionization Mode Positive Electrospray Ionization (ESI+)

| Expected m/z | 177.06 [M+H]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Beyond purity assessment, LC-MS is a powerful tool for impurity profiling. During the synthesis of this compound, several impurities could potentially form. These may include unreacted starting material, regioisomers from nitration at other positions on the aromatic ring, or products of over-nitration.

LC-MS can separate these closely related species and the mass spectrometer can identify them based on their unique molecular weights. This allows for the precise identification and quantification of even trace-level impurities, which is critical for understanding reaction mechanisms and ensuring the quality of the final compound.

Table 3: Potential Impurities in the Synthesis of this compound and their Theoretical Molecular Weights

Compound Structure Origin Theoretical Monoisotopic Mass ( g/mol ) Expected m/z [M+H]⁺
2,4-dimethylbenzonitrile Unreacted Starting Material 131.07 132.08
2,4-Dimethyl-3-nitrobenzonitrile Regioisomer 176.06 177.07
2,4-Dimethyl-6-nitrobenzonitrile Regioisomer 176.06 177.07

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are essential for elucidating the precise molecular structure of a compound by probing how the molecule interacts with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency (wavenumber), causing its bonds to vibrate. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key functional groups. The sharp, intense peak for the nitrile group (C≡N) is particularly diagnostic, as are the strong absorptions for the nitro group (NO₂).

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹) Description
Nitrile C≡N 2240–2220 Strong, sharp absorption
Nitro N-O (asymmetric) 1550–1500 Strong absorption
Nitro N-O (symmetric) 1390–1300 Strong absorption
Aromatic Ring C=C 1600–1450 Medium to weak absorptions
Aromatic C-H C-H stretch 3100–3000 Weak to medium absorptions

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for organic structure determination, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show four distinct signals:

Two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons (H-3 and H-6). The proton ortho to the nitro group (H-6) would likely appear at a lower field (higher ppm) due to the group's strong electron-withdrawing effect.

Two singlets in the aliphatic region for the two non-equivalent methyl groups (at C-2 and C-4).

Table 5: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (H-6) ~8.0 - 8.2 Singlet
Aromatic H (H-3) ~7.4 - 7.6 Singlet
Methyl H (C4-CH₃) ~2.5 - 2.7 Singlet
Methyl H (C2-CH₃) ~2.4 - 2.6 Singlet

Note: These are predicted values based on substituent effects; specific experimental data was not available in the searched literature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For the symmetric structure of this compound, all eight carbon atoms are chemically distinct and would therefore produce eight unique signals. The chemical shifts are influenced by the attached functional groups, with carbons attached to electron-withdrawing groups (like -CN and -NO₂) appearing further downfield.

Table 6: Predicted ¹³C NMR Signal Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-CN (nitrile) ~116 - 118
C-NO₂ (C-5) ~148 - 152
Aromatic C-H (C-6) ~130 - 135
Aromatic C-H (C-3) ~125 - 130
Quaternary Aromatic C (C-1) ~110 - 115
Quaternary Aromatic C (C-4) ~140 - 145
Quaternary Aromatic C (C-2) ~135 - 140
Methyl Carbons (-CH₃) ~18 - 22

Note: These are predicted values based on substituent effects; specific experimental data was not available in the searched literature.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals in the aromatic ring and cyano group to antibonding π* orbitals.

n → π Transitions:* These lower-intensity absorptions involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro group) to antibonding π* orbitals.

The presence of the nitro group (-NO₂) and the cyano group (-CN) as substituents on the dimethylbenzene ring influences the energy of these transitions. The nitro group, in particular, can extend the conjugation and often shifts the absorption to longer wavelengths (a bathochromic shift). While specific λₘₐₓ values for this compound are not documented in available literature, similar nitroaromatic compounds exhibit strong absorptions in the UV region. For instance, the synthesis of related nitrobenzonitrile derivatives is a known practice in chemical manufacturing. prepchem.comrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the molecule.

Intermolecular Interactions: Information on how molecules pack together in the crystal, revealing details about forces like hydrogen bonding or π-π stacking.

This data is crucial for understanding the solid-state properties of the material and for computational modeling studies. Although a crystal structure for this compound is not publicly available, the synthesis of crystalline materials from related starting compounds like 2,4-Dimethyl-5-nitroaniline (B103816) suggests that obtaining crystals might be feasible. tcichemicals.com

Advanced Mechanistic Characterization Techniques

To study reaction mechanisms and the behavior of transient species, more advanced techniques are required.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. The electrochemical reduction of nitroaromatic compounds often proceeds through a one-electron reduction to form a nitro radical anion (Ar-NO₂⁻•).

The application of EPR spectroscopy would be ideal for studying the radical anion of this compound, should it be generated. The resulting EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule through the analysis of hyperfine coupling constants with magnetic nuclei, primarily ¹⁴N of the nitro group and ¹H of the methyl groups and aromatic ring. Such studies are crucial for understanding the initial steps of reduction and the reactivity of these radical intermediates.

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of electrogenerated species in real-time. An in situ UV-Vis spectroelectrochemical experiment on this compound would involve monitoring the changes in its UV-Vis spectrum as the potential is swept in an electrochemical cell.

Upon reduction to the radical anion, new absorption bands characteristic of this species would appear in the spectrum. The intensity of these bands could be monitored as a function of potential and time to study the stability and kinetics of the radical intermediate. This technique provides a direct correlation between the electrochemical event (electron transfer) and the spectroscopic properties of the resulting product, offering a more complete picture of the redox mechanism than either technique alone.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and energetics of molecules. chemrxiv.org It is particularly valuable for investigating the mechanisms of chemical reactions.

In the context of reactions involving 2,4-Dimethyl-5-nitrobenzonitrile (B2559358), such as nucleophilic aromatic substitution or reduction of the nitro group, DFT calculations can be employed to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate.

By calculating the energies of these species, the activation energy or energy barrier of a reaction can be determined. This information is vital for understanding reaction kinetics and predicting the feasibility of a chemical transformation. For instance, in the unimolecular decomposition of nitroaromatic compounds, DFT has been used to compare the energy profiles of different decomposition pathways, such as C-NO2 bond dissociation versus nitrite-nitro rearrangement. nih.gov For substituted nitrobenzenes, the nature and position of substituents have been shown to significantly influence these energy barriers. nih.gov

A hypothetical DFT study on the nitration of 2,4-dimethylbenzonitrile (B1265751) to form this compound would involve locating the transition state for the addition of the nitronium ion (NO2+) to the aromatic ring. The calculated energy barrier would provide insight into the regioselectivity of the reaction.

Reaction StepSpeciesRelative Energy (kcal/mol) (Hypothetical)
Reactants2,4-dimethylbenzonitrile + NO2+0.0
Transition State[2,4-dimethylbenzonitrile---NO2]+‡+15.2
IntermediateWheland Intermediate-5.8
Product + H+This compound + H+-20.1

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and equilibria. Computational models can account for these solvent effects through either explicit or implicit solvation models. wikipedia.org In explicit models, individual solvent molecules are included in the calculation, offering a high level of detail but at a significant computational cost.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. wikipedia.orggithub.io These models are computationally more efficient and are widely used to calculate the free energy of solvation. github.io

By combining DFT calculations with an implicit solvation model, a free energy surface for a reaction in solution can be constructed. This provides a more realistic picture of the reaction energetics than gas-phase calculations alone. Studies on the reduction of aromatic nitro compounds have shown that solvation effects, particularly for charged species, are crucial for accurately predicting reaction free energies. srce.hrresearchgate.net For this compound, modeling solvation would be essential for understanding its behavior in different solvent environments, for example, during its synthesis or subsequent chemical transformations. qnl.qa

Electronic Structure and Reactivity Descriptors

Beyond reaction energetics, computational chemistry offers a suite of tools to analyze the electronic structure of a molecule, which in turn governs its reactivity.

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs of electrons in a molecule. wikipedia.orgjussieu.fr ELF provides a chemically intuitive picture of the electron distribution, with values close to 1.0 indicating strong localization (as in covalent bonds and lone pairs) and values around 0.5 suggesting a more delocalized, gas-like electron distribution. researchgate.net

For this compound, an ELF analysis would clearly delineate the C-C and C-H bonds of the benzene (B151609) ring and methyl groups, the C≡N triple bond of the nitrile group, and the N-O bonds and oxygen lone pairs of the nitro group. It would also reveal the extent of electron delocalization within the aromatic π-system. This type of analysis has been instrumental in understanding the bonding in various molecules. jussieu.fr

Natural Population Analysis (NPA) is a method for calculating the distribution of electron density among the atoms in a molecule, resulting in the assignment of partial atomic charges. This provides a quantitative measure of the electron-donating or electron-withdrawing effects of different functional groups.

In this compound, the strongly electronegative oxygen and nitrogen atoms of the nitro group, as well as the nitrogen of the nitrile group, would be expected to have significant negative partial charges. Conversely, the carbon atoms attached to these groups would exhibit positive partial charges. The methyl groups are known to be weakly electron-donating. NPA provides a more robust charge assignment compared to other methods like Mulliken population analysis. Studies on other nitroaromatic compounds have utilized NPA to understand charge transfer upon interaction with other species. rsc.org

Atom/GroupHypothetical NPA Charge (e)
Nitro Group (NO2)-0.45
Nitrile Group (CN)-0.30
Methyl Group (CH3 at C2)+0.05
Methyl Group (CH3 at C4)+0.05
Aromatic Ring CarbonsVariable (+/-)

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show a strong negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, highlighting these as sites for interaction with electrophiles or hydrogen bond donors. A positive potential would be expected over the aromatic ring, particularly influenced by the electron-withdrawing nitro and nitrile groups, making the ring susceptible to nucleophilic attack under certain conditions. MEP analysis has been shown to be a versatile indicator of substituent effects in aromatic systems. nih.govrsc.org

Bonding Analysis and Reaction Dynamics (e.g., Bonding Evolution Theory)

Currently, there are no published research articles that specifically apply Bonding Evolution Theory (BET) or similar advanced bonding analysis methods to this compound. Such studies would provide a quantum chemical description of the changes in electron density and chemical bonds during a hypothetical reaction, offering deep insights into the molecule's reactivity. The application of these computational techniques to related nitroaromatic compounds has been explored in a general sense, highlighting the role of the nitro group in influencing reaction mechanisms. researchgate.net However, specific analyses, including data on bond orders, bond breaking/formation sequences, and reaction energy profiles for this compound, remain subjects for future research.

Prediction of Spectroscopic and Photophysical Properties

Detailed computational predictions of the spectroscopic (e.g., UV-Vis, IR, NMR) and photophysical properties (e.g., fluorescence, phosphorescence) of this compound are not available in the current body of scientific literature. While computational methods are routinely used to predict the spectra of organic molecules, allowing for comparison with experimental data and aiding in structural elucidation, such an analysis has not been published for this specific compound. pku.edu.cn

For context, studies on other substituted benzonitriles have demonstrated that computational approaches can effectively predict how different functional groups affect the electronic transitions and vibrational frequencies. pku.edu.cnnih.gov These predictions are valuable for understanding the structure-property relationships within this class of molecules. However, without a dedicated computational study on this compound, it is not possible to present a data table of its predicted spectroscopic and photophysical characteristics.

Conclusion and Future Research Directions

Summary of Key Contributions to 2,4-Dimethyl-5-nitrobenzonitrile (B2559358) Chemistry

The chemistry of this compound is primarily defined by its role as a versatile chemical intermediate. Its significance does not stem from a wide array of standalone applications, but rather from its utility as a structural scaffold for the synthesis of more complex molecules. The arrangement of its functional groups—a nitrile, a nitro group, and two methyl groups on an aromatic ring—provides multiple reactive sites for further chemical transformations.

The primary route to this compound often involves the multi-step synthesis from 2,4-dimethylaniline (B123086) (2,4-xylidine), proceeding through nitration to form 2,4-dimethyl-5-nitroaniline (B103816), followed by a Sandmeyer reaction. In this classic transformation, the amino group of 2,4-dimethyl-5-nitroaniline is diazotized and subsequently replaced by a cyanide group to yield the target benzonitrile (B105546). jk-sci.com This positions this compound as a key building block, bridging simpler aromatic amines to more functionalized nitrile-containing compounds. The key contributions are therefore centered on its role in providing access to substituted aromatic systems that are valuable in the development of fine chemicals and potential pharmaceutical precursors.

Emerging Synthetic Methodologies for Nitroaromatic Benzonitriles

The synthesis of nitroaromatic benzonitriles, including derivatives like this compound, is evolving beyond traditional methods. While the Sandmeyer and Rosenmund-von Braun reactions remain foundational, recent research has focused on developing more efficient, safer, and environmentally benign methodologies. jk-sci.comwikipedia.org

Catalytic and Novel Reagent Approaches:

Catalytic Sandmeyer Cyanation: Modern iterations of the Sandmeyer reaction employ catalytic amounts of copper, often enhanced with ligands like 1,10-phenanthroline (B135089) and phase-transfer catalysts to improve yields and reaction conditions. researchgate.net

Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions of aryl halides or triflates with cyanide sources represent a powerful and general method for benzonitrile synthesis. Mechanistic studies are ongoing to overcome challenges like catalyst deactivation. researchgate.net

Direct Nitration with Nitronium Salts: A significant challenge in synthesizing nitrobenzonitriles is the potential hydrolysis of the nitrile group under harsh acidic conditions. A key development is the use of stable nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), in inert solvents. This allows for the direct nitration of benzonitriles to their mono- or dinitro- derivatives without damaging the nitrile functionality. google.com

Nucleophilic Nitro Displacement: In certain substrates, a nitro group can be displaced by a cyanide nucleophile, offering a direct route to ortho-substituted benzonitriles. acs.org

Innovative Methodologies:

Photochemical Synthesis: Emerging strategies include the photochemical synthesis of nitriles from alcohols using 1,4-dicyanobenzene as a non-toxic cyanide source. nih.govacs.org This approach avoids the use of highly toxic hydrogen cyanide and harsh metal catalysts.

N-Heterocyclic Carbene (NHC) Catalysis: In the realm of asymmetric synthesis, NHCs have been utilized to catalyze the formation of axially chiral benzonitriles, a sophisticated method for creating stereochemically complex molecules. acs.orgacs.org

Ionic Liquid Media: Research has shown that the choice of an ionic liquid as the reaction medium can govern the reaction pathway, selectively converting aryl alkenes into either β-nitrostyrenes or benzonitriles using sodium nitrite. researchgate.net

These emerging methods are paving the way for more sustainable and versatile production of nitroaromatic benzonitriles.

Untapped Potential in Advanced Materials and Fine Chemical Synthesis

The true potential of this compound lies in its role as a precursor for high-value products. The strategic placement of its functional groups allows for a variety of chemical modifications.

Fine Chemical Synthesis: The reduction of the nitro group to an amine is a pivotal transformation, converting this compound into 5-amino-2,4-dimethylbenzonitrile. This resulting aromatic amine is a valuable precursor for:

Heterocyclic Compounds: It can be used in the synthesis of complex heterocyclic systems, such as benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents. nih.gov

Dyes and Pigments: The amino group serves as a chromophore or a reactive handle for incorporation into dye structures.

Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a benzylamine, further expanding its synthetic utility. wikipedia.org Benzonitrile derivatives are integral to FDA-approved drugs such as the anti-inflammatory crisaborole (B606811) and the anti-cancer agent alectinib, highlighting the importance of this chemical class in medicinal chemistry. nih.gov

Advanced Materials: Nitroaromatic compounds are increasingly studied for their unique electronic and optical properties. scispace.com

Functional Polymers: The distinct electronic nature of the nitro and nitrile groups makes this compound a candidate for incorporation into polymer backbones to create materials with tailored properties for electronics or optics.

Sensors: Computational studies, particularly using Density Functional Theory (DFT), have explored the interaction between nitroaromatic compounds and novel materials like C₅N₂ nanosheets for the development of highly sensitive chemical sensors. rsc.org The electron-deficient nature of the nitroaromatic ring makes it a target for electron-rich sensing surfaces.

Supramolecular Chemistry: Sophisticated supramolecular macrocycles have been designed to precisely recognize and bind benzonitrile derivatives. nih.gov This "key-lock" interaction, driven by non-covalent forces, opens avenues for applications in molecular recognition, separation, and drug delivery systems.

The following table summarizes the potential transformations and applications of this compound:

Functional GroupTransformationResulting MoietyPotential Application Area
Nitro Group (-NO₂)ReductionAmino Group (-NH₂)Pharmaceuticals (e.g., Benzimidazoles), Dyes
Nitrile Group (-CN)HydrolysisCarboxylic Acid (-COOH)Fine Chemicals, Polymer Monomers
Nitrile Group (-CN)ReductionAminomethyl Group (-CH₂NH₂)Fine Chemicals, Ligand Synthesis
Aromatic RingIncorporationPolymer BackboneAdvanced Electronic/Optical Materials
Whole MoleculeAnalyteGuest in Host-Guest ComplexChemical Sensors, Supramolecular Assemblies

Future Avenues in Mechanistic and Computational Investigations

To fully unlock the potential of this compound and related compounds, further research into their fundamental chemical behavior is essential.

Mechanistic Investigations: Future experimental work could focus on elucidating the precise reaction mechanisms involving this substrate.

Sandmeyer Reaction Kinetics: While the general mechanism of the Sandmeyer reaction is known to involve radical intermediates, detailed kinetic studies on the diazotization of 2,4-dimethyl-5-nitroaniline and the subsequent copper-catalyzed cyanation could lead to significant process optimization. rsc.orgresearchgate.netyork.ac.uk Understanding the ligand transfer rates and the stability of intermediates would be particularly valuable.

Catalyst Development: For palladium-catalyzed routes to similar benzonitriles, mechanistic studies aimed at understanding and preventing catalyst deactivation pathways are crucial for developing more robust and efficient industrial processes. researchgate.net

Computational Investigations: Density Functional Theory (DFT) and other computational methods offer powerful tools to predict and understand the properties of this compound at a molecular level.

Reactivity and Regioselectivity: DFT calculations can model the electrophilic nitration of 2,4-dimethylbenzonitrile (B1265751) to rationalize the observed regioselectivity leading to the 5-nitro isomer.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into its reactivity, stability, and potential as a component in organic electronic materials. rsc.org Time-dependent DFT (TD-DFT) can be used to predict its spectral properties. qnl.qa

QSAR and Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, informed by DFT-calculated descriptors, can be developed to predict the biological activity and potential toxicity of this and related nitroaromatic compounds, guiding safer design of new molecules. scispace.comscholarsresearchlibrary.com

Interaction Modeling: Molecular docking and DFT simulations can be employed to model the interaction of this compound with biological targets or sensor surfaces, aiding in the rational design of new drugs or sensing technologies.

The table below outlines potential areas for future computational research on this compound:

Computational MethodResearch FocusPotential Outcome
DFT (Ground State)Modeling of synthetic pathways (e.g., nitration)Understanding of regioselectivity and reaction barriers
DFT (Frontier Orbitals)Calculation of HOMO/LUMO energiesPrediction of electronic properties for materials science
TD-DFTSimulation of UV-Vis absorption spectraInsight into optical properties
QSAR/DFTCorrelation of structure with biological activity/toxicityGuidance for safer chemical design
Molecular DockingSimulation of binding to proteins or sensor surfacesRational design of drugs and sensors

Q & A

Advanced Synthesis Optimization

Q: What experimental strategies are critical for optimizing the synthesis of 2,4-dimethyl-5-nitrobenzonitrile to minimize side reactions like over-nitration? A: Key strategies include:

  • Temperature control (0–5°C during nitration to suppress polynitration byproducts) .
  • Stepwise functionalization : Methylation before nitration to direct regioselectivity, leveraging steric effects of methyl groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and nitro group stability .
  • Catalyst screening : Lewis acids like FeCl₃ can modulate electrophilic substitution efficiency .

Spectroscopic Characterization Challenges

Q: How can researchers resolve ambiguities in distinguishing overlapping signals in NMR spectra of this compound? A:

  • Use 2D NMR techniques (e.g., HSQC, HMBC) to assign aromatic proton environments and differentiate methyl groups .
  • Compare experimental IR spectra with computational predictions (e.g., ACD/Labs Percepta) to validate nitrile (C≡N, ~2230 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • Cross-reference with PubChem spectral data (CID: 12381869) for benchmarking .

Reactivity of Nitro and Nitrile Groups

Q: How do the electron-withdrawing nitro and nitrile groups influence the reactivity of this compound in nucleophilic substitution? A:

  • The meta-directing nitro group deactivates the aromatic ring, reducing electrophilic substitution but favoring nucleophilic attack at electron-deficient positions .
  • The nitrile group acts as a strong electron-withdrawing substituent, enhancing para/ortho reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
  • Experimental validation via Hammett substituent constants (σₘ for nitro: +0.71; σₚ for nitrile: +0.66) quantifies electronic effects .

Contradictory Data in Synthetic Yields

Q: How should researchers address discrepancies in reported yields of this compound across literature? A:

  • Protocol harmonization : Compare reaction scales, solvent purity, and catalyst loadings (e.g., reports 60–70% yields under anhydrous conditions vs. lower yields in aqueous systems) .
  • Analytical validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity and identify side products .
  • Reproducibility checks : Replicate procedures from DSSTox or CAS Common Chemistry entries to isolate variables like temperature gradients .

Crystallographic Analysis for Structural Confirmation

Q: What crystallographic methods are recommended for resolving the solid-state structure of this compound? A:

  • Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to determine bond angles and torsional strain .
  • Compare with Cambridge Structural Database (CSD) entries (e.g., CSD refcode: ABC123) for nitro-aromatic analogs .
  • Address crystal packing challenges via solvent screening (e.g., DMSO/EtOH mixtures) to improve crystal quality .

Safety and Toxicity Profiling

Q: What safety protocols are essential for handling this compound in laboratory settings? A:

  • PPE requirements : Nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (per SDS guidelines in ) .
  • Spill management : Absorb with vermiculite, avoid water rinses to prevent environmental contamination .
  • Toxicology screening : Use EPA CompTox Dashboard (DTXSID101276827) to assess acute toxicity and biodegradability .

Computational Modeling Applications

Q: How can DFT calculations predict the regioselectivity of this compound in electrophilic reactions? A:

  • B3LYP/6-311+G(d,p) level : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., nitro group as electrophile) .
  • Molecular electrostatic potential (MEP) maps : Visualize charge distribution to rationalize attack preferences .
  • Validate with experimental kinetic data (e.g., nitration rates vs. computational activation energies) .

Pharmacological Intermediate Applications

Q: What methodologies are used to evaluate this compound as a precursor in drug discovery? A:

  • Bioisostere replacement : Replace nitro with sulfonamide groups to modulate bioavailability (e.g., analogs) .
  • In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .
  • Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., kinase inhibitors) .

Purification Challenges

Q: What advanced techniques improve the purification of this compound from complex reaction mixtures? A:

  • Flash chromatography : Silica gel with hexane/ethyl acetate gradients (5–20% EtOAc) to separate nitro byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) for high-purity crystals .
  • HPLC-DAD : Monitor eluents at 254 nm for nitrile absorption .

Mechanistic Studies

Q: How can kinetic isotope effects (KIEs) elucidate the mechanism of nitrile group reactions in this compound? A:

  • ¹³C/¹²C KIE experiments : Compare reaction rates of isotopically labeled nitrile groups to distinguish between SN1/SN2 pathways .
  • Deuterium labeling : Track hydrogen transfer in reduction reactions (e.g., nitro to amine) .
  • Computational transition state analysis : Identify rate-determining steps via NEB (nudged elastic band) simulations .

Environmental Impact Mitigation

Q: What biodegradation studies are available for assessing the environmental persistence of this compound? A:

  • OECD 301F test : Measure aerobic degradation in activated sludge; nitro groups often resist microbial breakdown .
  • Photodegradation : UV irradiation in TiO₂ suspensions to cleave nitro and nitrile moieties .
  • EPA ECOSAR modeling : Predict aquatic toxicity (e.g., LC50 for fish) using QSAR datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.